N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-6-4-7-14(12-13)20(16(21)15-8-5-11-23-15)17(22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQFNNBFXZCPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloroaniline, thiophene-2-carboxylic acid, and piperidine.
Step 1 Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2 Formation of N-(3-chlorophenyl)piperidine-1-carboxamide: 3-chloroaniline is reacted with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)piperidine-1-carboxamide.
Step 3 Coupling Reaction: The final step involves coupling N-(3-chlorophenyl)piperidine-1-carboxamide with thiophene-2-carbonyl chloride in the presence of a base like pyridine to yield N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide. These compounds have shown promising results against a range of pathogens. For instance, derivatives were tested for their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various bacteria, demonstrating effective antimicrobial activity. The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL, indicating its potential as a potent antibacterial agent .
1.2 Cancer Therapeutics
The compound has been investigated for its role as an Akt inhibitor in cancer treatment. Akt signaling pathways are crucial in regulating cell growth and survival, making them attractive targets for cancer therapy. In vitro studies have shown that compounds similar to this compound can inhibit Akt phosphorylation, leading to reduced proliferation of cancer cell lines . This suggests that such compounds could be developed into effective cancer therapeutics.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies have indicated that modifications in the piperidine and thiophene moieties can significantly influence the biological activity of the compound. For example, variations in substituents on the thiophene ring have been linked to enhanced potency against specific targets .
Inhibition Mechanisms
3.1 Prolyl Hydroxylase Inhibition
The compound has also been evaluated for its ability to inhibit prolyl hydroxylases, which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). HIFs play a critical role in cellular responses to low oxygen levels and are implicated in various diseases, including cancer and ischemic conditions. Inhibition of these enzymes by compounds like this compound could lead to therapeutic benefits by stabilizing HIFs and promoting angiogenesis .
3.2 Interaction with Viral Proteins
Recent research has explored the interaction of thiophene derivatives with viral proteins, particularly in the context of Ebola virus research. The compound has been shown to disrupt interactions between viral glycoproteins and cellular receptors, suggesting its potential use as an antiviral agent .
Data Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiophene derivatives, this compound was identified as one of the most effective compounds against Staphylococcus aureus. The study utilized time-kill assays to demonstrate its bactericidal effects over time, reinforcing its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Cancer Cell Line Sensitivity
Another study focused on the effects of this compound on breast cancer cell lines revealed significant inhibition of cell growth at low concentrations. The results indicated that further development could lead to novel treatments targeting specific molecular pathways involved in tumor growth.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Piperidine-Based Carboxamides
- Compound 3 (N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide) :
- Structure : Retains the piperidine-carboxamide core but replaces the thiophene-2-carbonyl group with a benzodiazol-2-one moiety.
- Activity : Acts as a potent inhibitor of 8-Oxo, a reactive oxygen species-associated enzyme.
- Synthesis : Achieved 83% yield via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate .
| Feature | Target Compound | Compound 3 |
|---|---|---|
| Core Structure | Piperidine-1-carboxamide | Piperidine-1-carboxamide |
| Acyl Group | Thiophene-2-carbonyl | Benzodiazol-2-one |
| Substituent | 3-Chlorophenyl | 3-Chlorophenyl |
| Reported Activity | Not specified | 8-Oxo inhibition |
| Synthesis Yield | Not provided | 83% |
Benzothiazole and Benzofuran Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide :
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide :
| Feature | Target Compound | Benzothiazole Analog | Benzofuran Analog |
|---|---|---|---|
| Core Structure | Piperidine-carboxamide | Benzothiazole-acetamide | Benzofuran-oxadiazole-acetamide |
| Substituent | 3-Chlorophenyl | 3-Chlorophenyl | 3-Chlorophenyl |
| Reported Activity | Not specified | Antimicrobial (inferred) | Antimicrobial |
Phenothiazine and Benzoimidazole Derivatives
- N-[3-(10H-Phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide: Structure: Combines a phenothiazine-propyl group with an azetidine-carboxamide and 3-chlorophenyl substituent. Activity: Phenothiazine derivatives are historically associated with antipsychotic activity, though modified analogs may target oxidative stress pathways .
- 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide :
| Feature | Target Compound | Phenothiazine Analog | Benzoimidazole Analog |
|---|---|---|---|
| Core Structure | Piperidine-carboxamide | Azetidine-carboxamide | Benzoimidazole-thioacetamide |
| Substituent | 3-Chlorophenyl | 3-Chlorophenyl | 3-Chlorophenyl |
| Reported Activity | Not specified | Oxidative stress modulation | Antimicrobial (inferred) |
Key Structural and Functional Insights
- Role of the 3-Chlorophenyl Group : This substituent is conserved across multiple analogs, suggesting its importance in target binding or metabolic stability. Chlorine’s electronegativity may enhance lipophilicity and receptor interactions .
- Impact of Heterocycles :
- Thiophene-2-carbonyl (target compound) vs. benzodiazol-2-one (Compound 3): Thiophene’s smaller size may improve membrane permeability, while benzodiazol-2-one could enhance enzyme inhibition via hydrogen bonding .
- Benzofuran/oxadiazole (): The oxadiazole ring’s electron-deficient nature may contribute to antimicrobial activity by disrupting microbial membranes .
- Synthetic Accessibility : Piperidine-based carboxamides (e.g., Compound 3) demonstrate high yields (83%), whereas benzothiazole/acetamide derivatives require multi-step syntheses with unrecorded yields .
Biological Activity
N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a thiophene-2-carbonyl group and a 3-chlorophenyl group. Its synthesis typically involves the condensation of thiophene derivatives with piperidine carboxamide, employing methods such as the Gewald reaction and other synthetic routes . The general structure can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. These compounds have shown efficacy against various viral infections by inhibiting viral entry mechanisms. For instance, in assays involving pseudotypes of Ebola virus (EBOV), derivatives exhibited significant inhibition of the NPC1/EBOV-GP interaction, which is critical for viral entry .
Table 1: Antiviral Activity of Thiophene Derivatives
| Compound | Viral Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | EBOV | 5.6 | Inhibition of NPC1/EBOV-GP interaction |
| Imipramine | EBOV | 4.8 | Allosteric inhibition |
| Thiophene Derivative 1 | EBOV | 6.0 | Disruption of viral entry |
Anticancer Activity
In addition to antiviral properties, this compound has been investigated for its anticancer effects. Studies indicate that piperidine derivatives can induce apoptosis in cancer cells. Specifically, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells .
Table 2: Cytotoxicity of Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference Drug |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 12.5 | Bleomycin |
| Piperidine Derivative A | MCF-7 (breast) | 15.0 | Doxorubicin |
| Piperidine Derivative B | HeLa (cervical) | 10.0 | Doxorubicin |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in viral entry and cancer cell proliferation. The compound's mechanism involves:
- Inhibition of Viral Entry : By disrupting the interaction between viral glycoproteins and host cell receptors.
- Induction of Apoptosis : Through activation of apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A recent study explored the effects of various thiophene derivatives on EBOV pseudotypes, revealing that this compound exhibited comparable efficacy to established antiviral agents like imipramine . Another investigation into its anticancer properties showed promising results against FaDu cells, indicating that structural modifications could enhance its therapeutic potential .
Q & A
Q. What are the critical steps and considerations in synthesizing N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide?
Answer: The synthesis involves multi-step organic reactions, typically starting with the coupling of a piperidine derivative with thiophene-2-carbonyl chloride and a 3-chlorophenyl amine. Key considerations include:
- Reagent selection : Use of coupling agents (e.g., carbodiimides) to facilitate amide bond formation .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize intermediates .
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve high yields while avoiding side reactions .
- Purification : Column chromatography or recrystallization is essential to isolate the pure product, with yields typically ranging from 60% to 85% depending on reaction optimization .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the thiophene (δ 7.2–7.8 ppm) and piperidine (δ 1.5–3.5 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for pharmacological studies) .
- X-ray crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of thiophene-2-carbonyl chloride with substituted piperidine intermediates?
Answer:
- Catalyst screening : Use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances nucleophilic acyl substitution efficiency .
- Solvent effects : Acetonitrile improves reaction kinetics compared to DMF due to lower viscosity and better solubility of intermediates .
- Stoichiometric ratios : A 1.2:1 molar excess of thiophene-2-carbonyl chloride ensures complete conversion of the piperidine intermediate, minimizing unreacted starting material .
- Inert atmosphere : Reactions performed under nitrogen reduce oxidation of sensitive functional groups (e.g., amine intermediates) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) can arise from:
- Assay variability : Standardize protocols (e.g., IC50 determination under identical pH/temperature conditions) .
- Structural analogs : Compare activity with derivatives lacking the 3-chlorophenyl group to isolate pharmacophore contributions .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity .
- Molecular dynamics simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to explain potency differences .
Q. How does computational modeling predict binding modes with biological targets?
Answer:
- Docking studies : Software like AutoDock Vina predicts ligand-receptor interactions, focusing on hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in kinases) .
- Pharmacokinetic profiling : Tools like SwissADME estimate logP (2.5–3.2) and BBB permeability, critical for CNS-targeted applications .
- QM/MM simulations : Hybrid quantum mechanics/molecular mechanics refine electronic interactions, particularly for the thiophene ring’s electron-rich sulfur atom .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Systematic modification of substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to assess impact on bioactivity .
- Free-Wilson analysis : Quantifies contributions of individual moieties (e.g., piperidine ring conformation) to overall activity .
- Crystallographic data : Compare binding modes of analogs (e.g., nitro group positioning in active sites) to refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
